{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride
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Overview
Description
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Methoxypropyl Group: The methoxypropyl group is introduced via an alkylation reaction using 3-methoxypropyl halides.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with ethylamine under controlled conditions, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of {1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional functional groups.
3-Methoxypropylamine: A simple amine with a methoxypropyl group.
Ethylamine: A basic amine structure.
Uniqueness
{1-[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}amine dihydrochloride is unique due to the combination of the triazole ring and the methoxypropyl group, which imparts specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O.2ClH/c1-7(9)8-11-10-6-12(8)4-3-5-13-2;;/h6-7H,3-5,9H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWCJJPZVLNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1CCCOC)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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